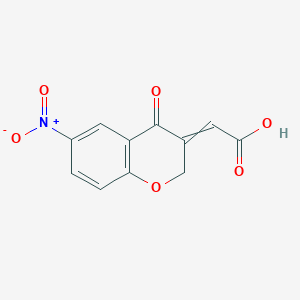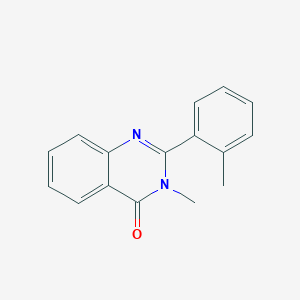
2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid is an organic compound with the molecular formula C11H7NO6. It is a derivative of chromone, a naturally occurring compound found in various plants. The compound is characterized by the presence of a nitro group at the 6th position and a carboxylic acid group at the 3rd position of the chromone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid typically involves the condensation of 6-nitro-4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-Amino-4-oxochromen-3-ylidene)acetic acid.
Reduction: Formation of 2-(6-Amino-4-oxochromen-3-ylidene)acetic acid.
Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid
- 2-(6-Nitro-4-oxochromen-3-ylidene)propanoic acid
- 2-(6-Nitro-4-oxochromen-3-ylidene)butanoic acid
Uniqueness
2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid is unique due to its specific structural features, such as the nitro group at the 6th position and the carboxylic acid group at the 3rd position. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H7NO6 |
|---|---|
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
2-(6-nitro-4-oxochromen-3-ylidene)acetic acid |
InChI |
InChI=1S/C11H7NO6/c13-10(14)3-6-5-18-9-2-1-7(12(16)17)4-8(9)11(6)15/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
KAZJYVFNRYIHNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC(=O)O)C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole](/img/structure/B11861436.png)





![6-Methoxy-7-[(propan-2-yl)oxy]quinazoline-2,4(1H,3H)-dione](/img/structure/B11861476.png)




![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)
